molecular formula C15H29N3OS B2390349 N-ethyl-4-(2-((ethylthio)methyl)pyrrolidin-1-yl)piperidine-1-carboxamide CAS No. 1795417-16-1

N-ethyl-4-(2-((ethylthio)methyl)pyrrolidin-1-yl)piperidine-1-carboxamide

Cat. No.: B2390349
CAS No.: 1795417-16-1
M. Wt: 299.48
InChI Key: NWTIMIFKAVKJKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-ethyl-4-(2-((ethylthio)methyl)pyrrolidin-1-yl)piperidine-1-carboxamide is a complex organic compound that features a piperidine ring substituted with a pyrrolidine moiety and an ethylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-4-(2-((ethylthio)methyl)pyrrolidin-1-yl)piperidine-1-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the piperidine ring, followed by the introduction of the pyrrolidine moiety and the ethylthio group. Common reagents used in these reactions include ethylamine, thioethers, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product, which is essential for its application in research and development.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-4-(2-((ethylthio)methyl)pyrrolidin-1-yl)piperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the piperidine or pyrrolidine rings.

    Substitution: The ethylthio group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethylthio group can yield sulfoxides or sulfones, while reduction can lead to the formation of simpler amines or alcohols.

Scientific Research Applications

N-ethyl-4-(2-((ethylthio)methyl)pyrrolidin-1-yl)piperidine-1-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used to study the interactions of piperidine and pyrrolidine derivatives with biological systems.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-ethyl-4-(2-((ethylthio)methyl)pyrrolidin-1-yl)piperidine-1-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.

Comparison with Similar Compounds

Similar Compounds

  • N-ethyl-4-(2-(methylthio)pyrrolidin-1-yl)piperidine-1-carboxamide
  • N-ethyl-4-(2-(ethylthio)pyrrolidin-1-yl)piperidine-1-carboxamide

Uniqueness

N-ethyl-4-(2-((ethylthio)methyl)pyrrolidin-1-yl)piperidine-1-carboxamide is unique due to the presence of the ethylthio group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Biological Activity

N-ethyl-4-(2-((ethylthio)methyl)pyrrolidin-1-yl)piperidine-1-carboxamide is a complex organic compound featuring a piperidine ring substituted with a pyrrolidine moiety and an ethylthio group. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in relation to neurotransmitter modulation and other pharmacological effects.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

PropertyDescription
IUPAC Name N-ethyl-4-[2-(ethylsulfanylmethyl)pyrrolidin-1-yl]piperidine-1-carboxamide
Molecular Formula C15H29N3OS
CAS Number 1795417-16-1
InChI Key NWTIMIFKAVKJKK-UHFFFAOYSA-N

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, starting with the preparation of the piperidine ring, followed by the introduction of the pyrrolidine moiety and the ethylthio group. Common reagents used include ethylamine, thioethers, and various catalysts to facilitate the formation of the desired product. In industrial settings, automated reactors and continuous flow systems are employed to ensure high yield and purity.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets such as receptors or enzymes. The compound's unique structure allows it to modulate the activity of these targets, leading to various biological effects.

Potential Targets:

  • Dopamine Transporter (DAT) : Similar compounds have shown high affinity for DAT, which is crucial for dopamine reuptake inhibition.
  • Norepinephrine Transporter (NET) : Compounds with similar structures have also demonstrated moderate to high affinity for NET.

Pharmacological Studies

Research indicates that derivatives of piperidine and pyrrolidine can exhibit significant pharmacological activities. For instance, studies on related compounds have highlighted their potential as inhibitors for neurotransmitter transporters, which could be relevant for conditions such as depression or attention deficit hyperactivity disorder (ADHD) .

Case Studies

  • Antimicrobial Activity : A related study investigated the antibacterial properties of compounds similar in structure to this compound. The results showed moderate antibacterial activity against Staphylococcus aureus and Escherichia coli, indicating potential applications in treating bacterial infections .
  • Tuberculostatic Activity : Research on piperidinothiosemicarbazones has demonstrated strong inhibitory effects against Mycobacterium tuberculosis. The minimum inhibitory concentrations (MICs) ranged from 0.5 to above 512 μg/mL, suggesting that derivatives containing similar structural motifs may also possess antituberculosis properties .

Data Table: Biological Activity Summary

Study FocusTarget Organism/EnzymeObserved ActivityReference
Antibacterial ActivityStaphylococcus aureusModerate activity (17 mm inhibition zone)
Antibacterial ActivityEscherichia coliModerate activity (15 mm inhibition zone)
Tuberculostatic ActivityMycobacterium tuberculosisMIC values ranging from 0.5 to >512 μg/mL

Properties

IUPAC Name

N-ethyl-4-[2-(ethylsulfanylmethyl)pyrrolidin-1-yl]piperidine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H29N3OS/c1-3-16-15(19)17-10-7-13(8-11-17)18-9-5-6-14(18)12-20-4-2/h13-14H,3-12H2,1-2H3,(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWTIMIFKAVKJKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)N1CCC(CC1)N2CCCC2CSCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H29N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.